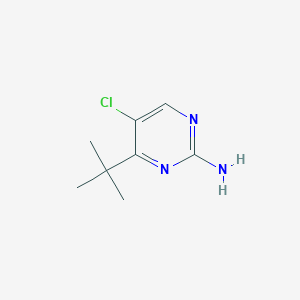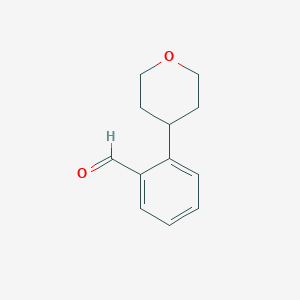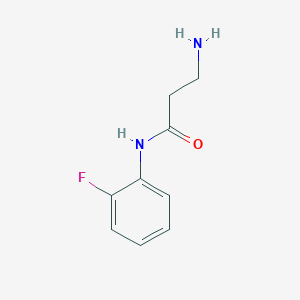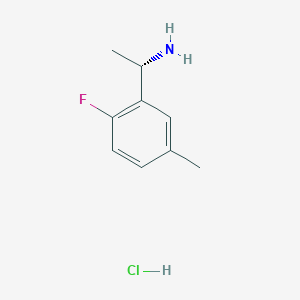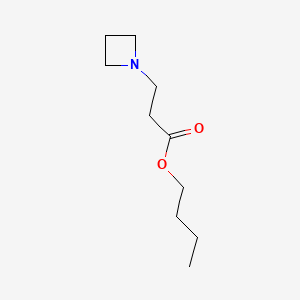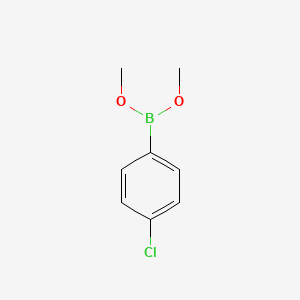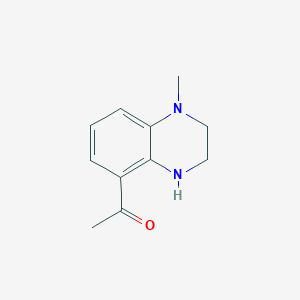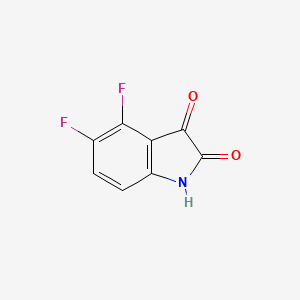
4,5-Difluoroindoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Difluoroindoline-2,3-dione is a fluorinated indole derivative with the molecular formula C₈H₃F₂NO₂. This compound is part of a broader class of fluorinated indoles, which are known for their significant biological and pharmacological activities. The presence of fluorine atoms in the indole structure can greatly influence the compound’s reactivity, selectivity, and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 4,5-Difluoroindoline-2,3-dione involves the reaction of tert-Butyl hypochlorite with ethyl 3-mercaptopropionate and 3,4-difluoroaniline . This method provides a straightforward approach to obtaining the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques, including the use of fluorinating agents and controlled reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Difluoroindoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tert-Butyl hypochlorite, ethyl 3-mercaptopropionate, and various fluorinating agents . Reaction conditions typically involve controlled temperatures and the use of solvents like chloroform .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield different oxidized forms, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
4,5-Difluoroindoline-2,3-dione has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4,5-Difluoroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can influence its binding affinity and selectivity towards various biological targets, such as enzymes and receptors . The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4,5-Difluoroindoline-2,3-dione include:
Uniqueness
This compound is unique due to its specific substitution pattern of fluorine atoms at the 4 and 5 positions of the indole ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other fluorinated indole derivatives .
Propriétés
Formule moléculaire |
C8H3F2NO2 |
|---|---|
Poids moléculaire |
183.11 g/mol |
Nom IUPAC |
4,5-difluoro-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H3F2NO2/c9-3-1-2-4-5(6(3)10)7(12)8(13)11-4/h1-2H,(H,11,12,13) |
Clé InChI |
HMPAWOKKWPVDTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1NC(=O)C2=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


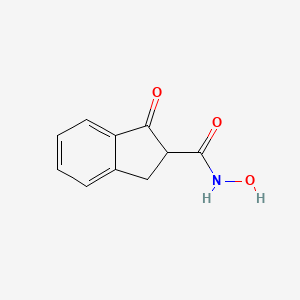
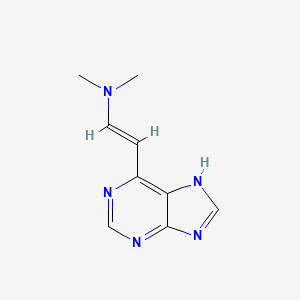
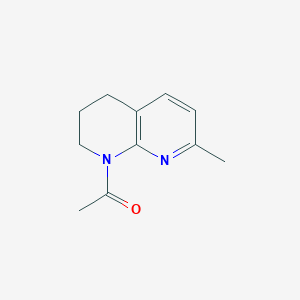
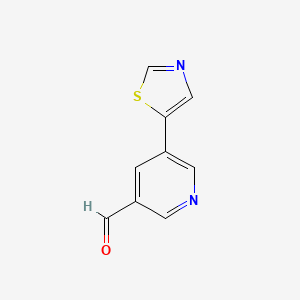
![1,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070686.png)
